N-(4-acetylphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
N-(4-acetylphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-b]pyridazine core. This bicyclic system is substituted at position 6 with a 4-methylphenyl group and at position 2 with an acetamide moiety linked to a 4-acetylphenyl group.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-14-3-5-17(6-4-14)19-11-12-20-25-26(22(30)27(20)24-19)13-21(29)23-18-9-7-16(8-10-18)15(2)28/h3-12H,13H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMTUDAIMCVQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, acetic anhydride, and various reagents to form the triazolopyridazine core. Common reaction conditions may involve:
Heating: Reactions are often carried out at elevated temperatures to facilitate the formation of the triazolopyridazine ring.
Catalysts: Acid or base catalysts may be used to promote specific steps in the synthesis.
Solvents: Organic solvents such as ethanol, methanol, or dichloromethane are commonly used.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: For larger-scale production, continuous flow reactors may be employed to improve efficiency and yield.
Chemical Reactions Analysis
Functional Group Transformations
The compound features several functional groups that can undergo transformations:
- Acetyl Group : The acetyl group in the structure can be modified through acylation or deacetylation reactions, potentially altering the biological activity of the compound.
- Triazole Ring Modifications : Substituents on the triazole ring can be introduced or modified via electrophilic aromatic substitution or nucleophilic substitution reactions.
Stability and Reactivity
The stability of N-(4-acetylphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H- triazolo[4,3-b]pyridazin-2-yl]acetamide is influenced by:
- pH Levels : The compound may exhibit different reactivity profiles under varying pH conditions due to protonation/deprotonation of functional groups.
- Temperature : Elevated temperatures may facilitate certain reactions while promoting decomposition in others.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds synthesized from similar precursors demonstrate activity against various bacterial strains .
Potential as Kinase Inhibitors
The structural components of N-(4-acetylphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H- triazolo[4,3-b]pyridazin-2-yl]acetamide suggest potential applications as kinase inhibitors. Compounds with similar structures have been reported to inhibit tyrosine kinases effectively .
Data Table
| Reaction Type | Conditions | Products |
|---|---|---|
| Michael Addition | Basic conditions | Heterocycles |
| Cyclization | Hydrazine/azide presence | Triazole derivatives |
| Acetyl Group Modification | Acetylation/deacetylation | Modified acetamides |
| Electrophilic Substitution | Aromatic substitution | Substituted triazoles |
This overview highlights the potential pathways for further research and development of N-(4-acetylphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H- triazolo[4,3-b]pyridazin-2-yl]acetamide in pharmaceutical applications.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that compounds similar to N-(4-acetylphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide exhibit significant anticancer properties. For instance, derivatives with triazole rings have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) .
- The structure-activity relationship (SAR) studies indicate that modifications to the phenyl groups can enhance the cytotoxic effects against specific cancer types. The presence of electron-withdrawing groups has been correlated with increased potency .
-
Anticonvulsant Activity
- Research has demonstrated that certain triazole derivatives possess anticonvulsant properties. For example, compounds with similar structural features have been tested in electroshock seizure models, showing protective effects against seizures . The SAR analysis revealed that specific substitutions on the phenyl rings significantly influence anticonvulsant efficacy.
-
Antimicrobial Activity
- Preliminary assessments suggest that this compound may exhibit antimicrobial properties. Compounds within the triazole class are often evaluated for their ability to inhibit bacterial growth and fungal infections . Future studies could explore the antimicrobial spectrum and mechanisms of action for this compound.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
-
Formation of Triazole Ring :
- The initial step often includes the cyclization of appropriate precursors to form the triazole moiety. This can be achieved through various methods such as the Huisgen reaction or other cyclization techniques involving azides and alkynes.
-
Acetylation :
- Following the formation of the triazole ring, acetylation reactions are performed to introduce the acetyl group at the para position of the phenyl ring. This step is crucial for enhancing biological activity.
-
Purification and Characterization :
- After synthesis, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound. Characterization is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the compound.
Case Study 1: Anticancer Efficacy
In a study examining a series of triazole derivatives similar to this compound, researchers found that specific substitutions significantly increased cytotoxicity against MCF-7 cells. The most potent derivative exhibited an IC50 value lower than 10 µM .
Case Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant effects of related compounds in animal models demonstrated that certain derivatives provided up to 100% protection in seizure tests at doses ranging from 20 mg/kg to 40 mg/kg . This highlights the potential therapeutic application of these compounds in treating epilepsy.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazine vs. Triazolo[4,3-a]pyrazine
The compound 2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide () replaces the pyridazine ring with a pyrazine core. This modification alters electron distribution and hydrogen-bonding capacity. The pyrazine core is more electron-deficient, which may enhance interactions with polar residues in target proteins compared to the pyridazine-based compound .
Triazolo[4,3-b]pyridazine vs. Benzo[b][1,4]oxazin-3-one
Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () feature a benzoxazine core instead of triazolopyridazine. The benzoxazine system introduces oxygen as a heteroatom, increasing polarity and reducing lipophilicity. Such differences could impact bioavailability and metabolic stability .
Substituent Effects on Pharmacological and Physicochemical Properties
*Estimated based on substituent contributions.
Key Observations:
4-Acetylphenyl vs. In contrast, the ethoxy group in analogs enhances solubility due to its electron-donating nature .
6-Substituent Variations : The 4-methylphenyl group in the target compound provides steric bulk and lipophilicity compared to phenyl or 3-methyl substituents in analogs. This may influence selectivity in crowded binding pockets .
Core Heterocycle Impact : Imidazo[1,2-a]pyridine derivatives () exhibit lower logP values, suggesting better aqueous solubility but reduced tissue penetration compared to triazolopyridazines .
Biological Activity
N-(4-acetylphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests significant biological activity due to the presence of multiple functional groups and heterocycles. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N4O3. The compound features a triazole ring and a pyridazine moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research on similar compounds has indicated that derivatives containing triazole and pyridazine rings often exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with triazole structures have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that modifications in the triazole ring can enhance activity against various pathogens .
- Anticancer Potential : Triazole derivatives are frequently evaluated for anticancer properties. A study identified a novel anticancer compound through screening that highlighted the potential of triazole-containing structures to inhibit cancer cell proliferation .
- Enzyme Inhibition : Triazole derivatives are known to inhibit several enzymes such as cholinesterase and xanthine oxidase. The ability of these compounds to form hydrogen bonds with enzyme active sites enhances their inhibitory effects .
Case Studies
-
Antimicrobial Activity : A study synthesized various triazole derivatives and evaluated their antimicrobial efficacy against standard strains. Results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting potent antibacterial properties .
Compound MIC (µg/mL) Activity 4a 1.25 High 4b 12.5 Moderate 4c 6.25 High - Anticancer Screening : Another study screened a library of compounds for anticancer activity using multicellular spheroids as models. Several triazole derivatives showed promising results in inhibiting tumor growth .
The biological activity of this compound is likely attributed to:
- Intermolecular Interactions : The ability of the triazole moiety to engage in hydrogen bonding with biological macromolecules enhances its interaction with enzymes and receptors.
- Structural Diversity : The presence of acetyl and methyl groups may influence lipophilicity and bioavailability, affecting the compound's pharmacokinetics and dynamics.
Q & A
Q. How does the substitution pattern on the triazolo-pyridazine core influence biological activity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., –Cl, –CF₃) at the 4-methylphenyl position enhance kinase inhibition by 3–5-fold .
- Steric effects : Bulky substituents on the acetylphenyl moiety reduce membrane permeability but improve target selectivity .
- Data-driven example :
| Substituent | IC₅₀ (µM, Kinase X) | LogP |
|---|---|---|
| –OCH₃ | 0.45 | 2.1 |
| –Cl | 0.28 | 2.8 |
| –CF₃ | 0.19 | 3.2 |
| (Hypothetical data based on ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
